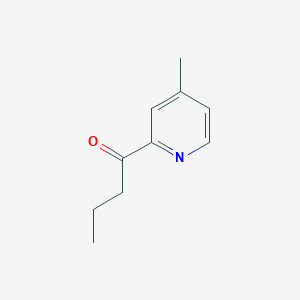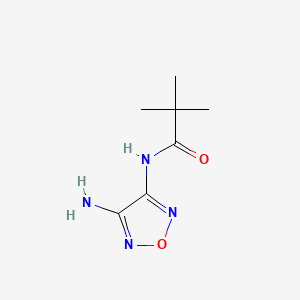
Silanol, dicyclohexylphenyl-
Descripción general
Descripción
Silanol, dicyclohexylphenyl-: is an organosilicon compound with the molecular formula C18H28OSi. It is characterized by the presence of a silanol group (Si-OH) attached to a phenyl group and two cyclohexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silanol, dicyclohexylphenyl- can be synthesized through the hydrolysis of chlorosilanes. The general reaction involves the hydrolysis of a chlorosilane precursor in the presence of water, leading to the formation of the silanol compound along with hydrochloric acid as a byproduct . The reaction can be represented as follows:
R3SiCl+H2O→R3SiOH+HCl
In this case, the chlorosilane precursor would be dicyclohexylphenylchlorosilane.
Industrial Production Methods
Industrial production of silanol compounds, including silanol, dicyclohexylphenyl-, often involves large-scale hydrolysis of chlorosilanes. The process is typically carried out in a controlled environment to ensure the purity and yield of the desired product. The hydrolysis reaction is followed by purification steps to remove any impurities and byproducts .
Análisis De Reacciones Químicas
Types of Reactions
Silanol, dicyclohexylphenyl- undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes.
Condensation: Silanols can undergo condensation reactions to form disiloxanes.
Substitution: The hydroxyl group in silanols can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and potassium permanganate.
Condensation: Condensation reactions often occur under acidic or basic conditions.
Substitution: Substitution reactions can be carried out using various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of siloxanes.
Condensation: Formation of disiloxanes.
Substitution: Formation of substituted silanol derivatives.
Aplicaciones Científicas De Investigación
Silanol, dicyclohexylphenyl- has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of silanol, dicyclohexylphenyl- involves its ability to form hydrogen bonds through the silanol group. This property makes it useful in various applications, such as drug delivery systems, where it can interact with biological molecules. The silanol group can also participate in condensation reactions, leading to the formation of siloxane bonds, which are crucial in the production of silicone-based materials .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilanol: Another silanol compound with three methyl groups attached to the silicon atom.
Diphenylsilanediol: Contains two phenyl groups and two hydroxyl groups attached to the silicon atom.
Triphenylsilanol: Contains three phenyl groups attached to the silicon atom.
Uniqueness
Silanol, dicyclohexylphenyl- is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct chemical properties. The combination of these groups makes it suitable for specific applications where other silanol compounds may not be as effective .
Propiedades
IUPAC Name |
dicyclohexyl-hydroxy-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSNBUNMDXJMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780033 | |
| Record name | Dicyclohexyl(phenyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031-17-0 | |
| Record name | 1,1-Dicyclohexyl-1-phenylsilanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl(phenyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3204168.png)









![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3204233.png)


